(5-Methylfuran-3-yl)boronic acid

Regiochemistry Heterocyclic Chemistry Suzuki-Miyaura Coupling

Procure (5-Methylfuran-3-yl)boronic acid for precise 3-position functionalization of 5-methylfuran cores. This 3-yl isomer directs cross-coupling to a distinct attachment point, yielding regioisomeric products unattainable with 2-yl analogs. Crucial for SAR studies and natural product analog synthesis where incorrect regiochemistry invalidates results. Ensure correct connectivity in your furan library and agrochemical scaffolds.

Molecular Formula C5H7BO3
Molecular Weight 125.92 g/mol
CAS No. 1146616-02-5
Cat. No. B1435539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methylfuran-3-yl)boronic acid
CAS1146616-02-5
Molecular FormulaC5H7BO3
Molecular Weight125.92 g/mol
Structural Identifiers
SMILESB(C1=COC(=C1)C)(O)O
InChIInChI=1S/C5H7BO3/c1-4-2-5(3-9-4)6(7)8/h2-3,7-8H,1H3
InChIKeyNEEMMKCUAKEXJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Methylfuran-3-yl)boronic acid: Key Procurement Data for Heterocyclic Suzuki-Miyaura Cross-Coupling Reagents


(5-Methylfuran-3-yl)boronic acid is a heteroaryl boronic acid reagent [1]. It features a boronic acid group at the 3-position of a 5-methyl-substituted furan ring, with a molecular weight of 125.92 g/mol and the chemical formula C5H7BO3 . This compound serves as a building block in Suzuki-Miyaura cross-coupling reactions, enabling the introduction of a 5-methylfuran-3-yl moiety into target molecules [1].

Regioisomeric Specificity: Why (5-Methylfuran-3-yl)boronic acid Cannot Be Replaced by 2-Isomers in Targeted Syntheses


In heterocyclic chemistry, the position of the boronic acid group on the furan ring is a critical determinant of the final product's structure and properties. While (5-Methylfuran-2-yl)boronic acid and other 2-substituted analogs are widely used [1], the 3-yl isomer directs cross-coupling to a distinct attachment point, leading to different regioisomeric products. Substituting the 3-yl isomer with a 2-yl isomer results in a completely different molecular architecture, which can drastically alter biological activity, physical properties, and further derivatization potential [2][3]. This regiospecificity is non-negotiable for applications requiring precise spatial orientation of substituents, such as in structure-activity relationship (SAR) studies or the synthesis of specific natural product analogs.

Quantitative Evidence for Selecting (5-Methylfuran-3-yl)boronic acid Over Other Furan Boronic Acids


Regioisomeric Purity: Structural Confirmation of the 3-yl Isomer Differentiates It from the More Common 2-yl Isomer

The compound (5-Methylfuran-3-yl)boronic acid is structurally defined as bearing the boronic acid group at the 3-position of the furan ring [1]. This contrasts with (5-Methylfuran-2-yl)boronic acid, which is a different regioisomer [2]. This structural difference is absolute; the two compounds are not interchangeable and lead to different coupling products. The defined structure ensures the correct regiochemistry is installed in the target molecule.

Regiochemistry Heterocyclic Chemistry Suzuki-Miyaura Coupling

Computed Physicochemical Properties: pKa and Boiling Point Differentiation from Unsubstituted Analogs

The predicted pKa of (5-Methylfuran-3-yl)boronic acid is 8.05±0.10, and its predicted boiling point is 264.4±42.0 °C . While direct comparative data for all analogs is limited, these values differ from the unsubstituted furan-3-boronic acid, which has a reported density of 1.25±0.1 g/cm3 and melting point of 118-122 °C . The presence of the methyl group and the specific substitution pattern are expected to influence properties like solubility and stability, which are critical for reaction optimization and handling.

Physicochemical Properties pKa Boiling Point

Heteroaryl Electronic Profile: Electron-Donating Methyl Group Distinguishes Reactivity from Unsubstituted Furan Boronic Acids

The 5-methyl group on the furan ring is an electron-donating substituent, which increases the electron density of the aromatic system . This electronic modulation differentiates (5-Methylfuran-3-yl)boronic acid from unsubstituted furan-3-boronic acid. In Suzuki-Miyaura couplings, electron-rich boronic acids can exhibit different transmetalation rates and may require adjusted catalyst systems for optimal yield compared to less electron-rich analogs [1].

Electronic Effects Suzuki-Miyaura Coupling Reaction Optimization

Procurement-Driven Application Scenarios for (5-Methylfuran-3-yl)boronic acid in Synthesis


Regioselective Synthesis of 3-Arylated-5-methylfuran Derivatives

This compound is the reagent of choice when a synthetic route requires the installation of an aryl or heteroaryl group specifically at the 3-position of a 5-methylfuran core . Attempting to use a 2-yl isomer would result in an undesired regioisomer, potentially invalidating SAR studies or leading to a failed synthesis of a target natural product analog [1]. The procurement of the 3-yl isomer ensures the correct connectivity in the final product.

Construction of Diversely Substituted Furan Libraries via Modular Cross-Coupling

The compound serves as a key building block in modular synthetic strategies for creating furan libraries with defined substitution patterns . Its use allows for the sequential and regiocontrolled introduction of different substituents around the furan core, as demonstrated in the generation of tetrasubstituted furans where the 3-position is specifically functionalized [1]. This approach is valuable in medicinal chemistry for exploring chemical space around a furan scaffold.

Synthesis of Heteroaryl-Containing Agrochemical Intermediates

The 5-methylfuran-3-yl moiety is a common substructure in agrochemical research . (5-Methylfuran-3-yl)boronic acid provides a direct and efficient route to incorporate this moiety into more complex molecules through Suzuki-Miyaura coupling, facilitating the synthesis of diverse screening libraries for crop protection discovery .

Development of Novel Materials with Furan-Based Conjugated Systems

Furan derivatives are explored as building blocks for organic electronic materials . The specific regioisomer, (5-Methylfuran-3-yl)boronic acid, allows for the precise engineering of conjugated systems where the furan unit is connected at the 3-position. This regiospecific linkage can influence the electronic properties, such as HOMO-LUMO gaps and charge transport characteristics, of the resulting polymers or small molecules [1].

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